1-Methylpyridinium chloride

Description

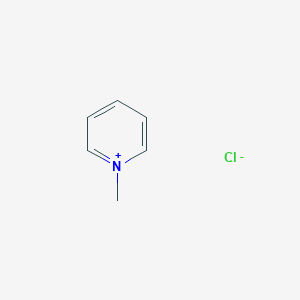

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N.ClH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIGYXWRIHZZAA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

694-56-4 (Parent) | |

| Record name | N-Methylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007680731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50932185 | |

| Record name | 1-Methylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7680-73-1, 14401-93-5 | |

| Record name | Pyridinium, 1-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7680-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007680731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014401935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLPYRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRK3W477YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Methylpyridinium Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of 1-Methylpyridinium chloride. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining relevant experimental protocols.

Chemical Identity and Molecular Structure

This compound is a quaternary ammonium salt. It consists of a pyridinium cation, where the nitrogen atom is methylated, and a chloride anion.[1] This compound is of interest in various research fields, including as a cation in ionic liquids and as a model compound for toxicity studies.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-methylpyridin-1-ium chloride | [2] |

| Synonyms | N-Methylpyridinium chloride, Methylpyridinium chloride | [2][3][4] |

| CAS Number | 7680-73-1 | [1][3][4][5][6][7][8] |

| Molecular Formula | C₆H₈ClN | [1][2][3][4][5][6][7][8] |

| Molecular Weight | 129.59 g/mol | [1][2][3][5][6][7][8] |

| Canonical SMILES | C[N+]1=CC=CC=C1.[Cl-] | [3][6] |

| InChI | InChI=1S/C6H8N.ClH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 | [2][3][6] |

| InChIKey | QAIGYXWRIHZZAA-UHFFFAOYSA-M |[2][6] |

Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[1] It is known to be hygroscopic and should be stored under an inert atmosphere in a cool, dark place.[5][9]

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Solid, powder to crystal | [1][6] |

| Appearance | White to almost white | |

| Melting Point | 138-144 °C | [5] |

| Boiling Point | 179 °C (lit.) | [10] |

| Flash Point | 70 °C (lit.) | [10] |

| Solubility | Soluble in water and methanol.[1][5] |

| Stability | Stable under recommended storage conditions.[9][10] It is hygroscopic.[5][9] | |

Synthesis and Preparation

The synthesis of this compound can be accomplished through several routes. A common laboratory and industrial method is the direct quaternization of pyridine.

This protocol describes a general method for the synthesis of 1-alkyl pyridinium chlorides, adapted for the synthesis of this compound.

Objective: To synthesize this compound by reacting pyridine with chloromethane.

Materials:

-

Pyridine (10% stoichiometric excess)

-

Chloromethane (liquified)

-

Anhydrous ether

-

Pressure reaction apparatus (e.g., Parr 4521)

-

Dry ice-acetone bath

Procedure:

-

Chill the pyridine and the inner glass container of the pressure reaction apparatus.

-

Liquefy chloromethane in a cold trap using a dry ice-acetone bath.

-

Carefully add the liquified chloromethane to the pre-cooled pressure reaction apparatus containing the chilled pyridine. A 10% stoichiometric excess of pyridine is recommended.[11]

-

Seal the pressure reaction apparatus.

-

Allow the mixture to react. The reaction can proceed at temperatures ranging from room temperature to 120°C.[11] For 1-ethyl pyridinium chloride, heating for 3 hours at 120°C is cited.[11] Reaction conditions for the methyl analog should be optimized.

-

After the reaction is complete, cool the apparatus and carefully vent any excess pressure.

-

The resulting product, a white crystalline solid, should be collected.

-

Wash the crystals multiple times with anhydrous ether to remove any unreacted pyridine.

-

Dry the purified crystals under vacuum.

Alternative Synthesis Routes:

-

Sulfate Route: This method involves using 4-methylbenzenesulfonic acid to form a sulfonium salt, which is then converted to the chloride salt.[1]

-

Reaction with Dimethyl Sulfate: Pyridine can be treated with dimethyl sulfate to prepare the methylpyridinium cation.[12]

Analytical Characterization

The characterization of this compound involves various spectroscopic and thermal analysis techniques to confirm its identity, purity, and properties.

Spectroscopy is a primary method for determining the structure of chemical compounds.[13]

Table 3: Spectroscopic Data for this compound and Related Compounds

| Technique | Description |

|---|---|

| ¹H NMR | For a related compound, 1-hydroxy-4-methylpyridinium chloride in CDCl₃, peaks are observed at δ 8.81 (d, 2H), 7.70 (d, 2H), and 2.62 (s, 3H).[14] In molten pyridinium chloride, the N-proton peak appears as a singlet at 13.70 p.p.m.[15] |

| ¹³C NMR | For 1-hydroxy-4-methylpyridinium chloride in CDCl₃, peaks are reported at 154.0, 138.9, 128.5, and 21.7 ppm.[14] |

| IR Spectroscopy | Infrared spectroscopy can be used to identify functional groups present in the molecule.[13][16] |

| UV-Vis Spectroscopy | UV-Vis spectroscopy provides information about electronic transitions within the molecule.[13][16] |

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Materials & Equipment:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, CDCl₃, or CD₃OD)

-

NMR spectrometer (e.g., Bruker Avance 400)[16]

-

Standard 5 mm NMR tubes[16]

Procedure:

-

Dissolve a small amount of the this compound sample in the chosen deuterated solvent.

-

Transfer the solution to a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum. Typical parameters may include a 30° flip angle, a short recycle delay (e.g., 0.1 s), and an appropriate acquisition time (e.g., 3 s).[16] The number of scans will depend on the sample concentration.[16]

-

Process the spectrum, which includes Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.

-

Integrate the peaks to determine the relative ratios of protons.

-

Acquire the ¹³C NMR spectrum using appropriate parameters.

-

Analyze the resulting spectra to confirm the presence of the methyl group and the pyridinium ring protons, and compare them to literature values for similar compounds.

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of materials.[17][18][19]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[18][20] It is used to determine melting points, crystallization temperatures, and other thermal transitions.[17][18][20]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[18][19] This technique is useful for determining thermal stability, decomposition temperatures, and the presence of volatiles like moisture.[17][18][20]

Objective: To determine the melting point and thermal stability of this compound.

Materials & Equipment:

-

This compound sample

-

TGA/DSC instrument (e.g., TA Instruments Discovery series)[17]

-

Sample pans (crucibles), typically aluminum or platinum

Procedure:

-

Tare an empty sample pan on the instrument's microbalance.

-

Place a small, representative amount of the this compound sample into the pan. The sample mass should be accurately recorded.

-

Place the sample pan and an empty reference pan into the instrument's furnace.

-

Program the instrument with the desired temperature profile. A typical experiment involves heating the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events (e.g., from room temperature to 300 °C).

-

Start the experiment, which will simultaneously record the heat flow (DSC) and the sample mass (TGA) as a function of temperature.

-

Analyze the resulting thermograms:

-

DSC Curve: Identify the endothermic peak corresponding to the melting point. The onset temperature of this peak is typically reported as the melting point.

-

TGA Curve: Observe the temperature at which significant mass loss begins, indicating the onset of thermal decomposition.

-

Biological Relevance and Applications

This compound and its cation are relevant in toxicology and neurobiology, particularly in the context of Parkinson's disease research.[3] It is a degradation product of Pralidoxime chloride, a drug used to combat nerve agent poisoning.[5] The 1-methylpyridinium cation is structurally related to the neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium), which is widely used to induce a Parkinson's-like syndrome in experimental models. This relationship makes this compound a compound of interest for comparative toxicity studies.

References

- 1. Buy this compound | 7680-73-1 [smolecule.com]

- 2. Pyridinium, 1-methyl-, chloride (1:1) | C6H8ClN | CID 82116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methyl-pyridinium Chloride | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound CAS#: 7680-73-1 [m.chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. scbt.com [scbt.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

- 12. Methylpyridinium - Wikipedia [en.wikipedia.org]

- 13. lehigh.edu [lehigh.edu]

- 14. 1-Hydroxy-4-methylpyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. rsc.org [rsc.org]

- 17. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 18. rjleegroup.com [rjleegroup.com]

- 19. research.rice.edu [research.rice.edu]

- 20. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

An In-depth Technical Guide to the Molecular Structure of 1-Methylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 1-Methylpyridinium chloride (C₆H₈ClN), a quaternary ammonium salt. The document details its chemical composition, molecular geometry, and the experimental protocols utilized for structural determination.

Introduction

This compound is an organic compound with the molecular formula C₆H₈ClN.[1][2] It is a salt consisting of a positively charged 1-methylpyridinium cation and a negatively charged chloride anion.[3] The positive charge is localized on the nitrogen atom of the pyridine ring due to the quaternization by a methyl group. This compound typically appears as a white crystalline solid soluble in polar solvents.[3] Its utility spans various applications, including its use as a catalyst, a precursor for the synthesis of other pyridinium compounds, and as a component in the formation of ionic liquids.[3][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on computed and available data.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈ClN | [1][2] |

| Molecular Weight | 129.59 g/mol | [1][2] |

| CAS Number | 7680-73-1 | [1] |

| Appearance | White to Almost white powder to crystal | |

| IUPAC Name | 1-methylpyridin-1-ium chloride | [2][5] |

| SMILES | C[N+]1=CC=CC=C1.[Cl-] | [2] |

| InChI Key | QAIGYXWRIHZZAA-UHFFFAOYSA-M | [2] |

Molecular Structure and Geometry

The structure of this compound is defined by the ionic interaction between the 1-methylpyridinium cation and the chloride anion.

The 1-methylpyridinium cation features a pyridine ring, which is an aromatic, six-membered heterocycle. The nitrogen atom is bonded to a methyl group, resulting in a permanent positive charge on the nitrogen and, by extension, the entire pyridinium ring system. This aromatic ring is expected to be planar. The methyl group's carbon is sp³-hybridized, leading to a tetrahedral geometry for the attached hydrogen atoms.

Synthesis

This compound is typically synthesized via the direct quaternization of pyridine. This involves treating pyridine with a methylating agent. A common laboratory and industrial method is the reaction of pyridine with dimethyl sulfate.

Experimental Protocols for Structural Elucidation

The definitive molecular structure, including bond lengths, angles, and crystal packing, is determined using a combination of spectroscopic and crystallographic techniques.

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., dichloromethane or ethanol).

-

Data Collection: A selected crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. The intensities and positions of these reflections are recorded by a detector.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is solved using computational methods (e.g., direct methods or Patterson function) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed diffraction pattern and the one calculated from the model.

NMR spectroscopy is used to probe the local chemical environment of atomic nuclei (primarily ¹H and ¹³C), confirming the connectivity and structure of the molecule in solution.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., D₂O or CDCl₃).

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the atomic nuclei and their subsequent relaxation is recorded as a free induction decay (FID).

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum shows peaks corresponding to different chemical environments.

-

Spectral Analysis:

-

¹H NMR: The spectrum would be expected to show distinct signals for the protons on the methyl group (a singlet, likely shifted downfield due to the adjacent positive nitrogen) and the protons on the aromatic pyridinium ring (multiplets in the aromatic region).

-

¹³C NMR: The spectrum would show signals for the methyl carbon and the unique carbons of the pyridinium ring. The chemical shifts provide information about the electronic environment of each carbon atom.

-

Conclusion

The molecular structure of this compound is characterized by the ionic association of a planar, aromatic 1-methylpyridinium cation and a chloride anion. While specific crystallographic data is limited in public databases, its structural properties can be reliably inferred from related compounds and confirmed through standard analytical techniques such as X-ray crystallography and NMR spectroscopy. These methods provide the detailed atomic-level information essential for understanding its chemical behavior and for its application in research and development.

References

1-Methylpyridinium chloride synthesis methods

An In-depth Technical Guide to the Synthesis of 1-Methylpyridinium Chloride

This technical guide provides a comprehensive overview of the primary synthesis methods for this compound, a quaternary ammonium salt with applications in catalysis, pharmaceuticals, and as a precursor for ionic liquids. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways and workflows.

Core Synthesis Methodologies

The synthesis of this compound is primarily achieved through the N-alkylation of pyridine, a classic example of the Menshutkin reaction. This involves the reaction of pyridine with a methylating agent. The most common and industrially relevant methods utilize methyl chloride or dimethyl sulfate as the methyl source.

Direct Quaternization with Methyl Chloride

Direct quaternization of pyridine with methyl chloride is a straightforward and widely used method. The reaction can be conducted under various conditions, including in a pressure apparatus or using a solvent to facilitate the reaction.

a) Synthesis in a Pressure Reaction Apparatus

This method involves the direct reaction of excess pyridine with liquefied methyl chloride in a sealed pressure vessel.

Experimental Protocol:

-

A cold trap is prepared using a dry ice-acetone bath to liquefy chloromethane (methyl chloride).

-

Up to four moles of the liquefied methyl chloride are added to a pre-cooled inner glass container of a Parr 4521 pressure reaction apparatus.

-

The container is charged with a 10% stoichiometric excess of chilled pyridine.

-

The pressure reaction apparatus is sealed and the mixture is allowed to stand for approximately 2 days at room temperature.

-

The resulting white, hygroscopic crystals of this compound are washed three times with anhydrous ether.

-

The product is then suction filtered and dried at 34°C in a vacuum oven.

-

The final product should be stored under a high purity dry nitrogen atmosphere.

b) Synthesis in an Aqueous Medium

For a more environmentally friendly and cost-effective approach, water can be used as the solvent for the reaction between pyridine and methyl chloride.

Experimental Protocol:

-

Pyridine and water are added to an alkylation still in a molar ratio of pyridine to water of approximately 1:1.10.

-

The mixture is heated to a temperature between 50-90°C.

-

Methyl chloride is slowly fed into the reactor over a period of 6 hours, with the molar ratio of pyridine to methyl chloride being 1:1.05.

-

The reaction is maintained at a pressure of 0-0.70 MPa.

-

After the addition of methyl chloride is complete, the reaction mixture is incubated for an additional 10 hours under the same temperature and pressure conditions.

-

Upon completion, the aqueous solution of this compound can be used directly or the product can be isolated by evaporation of water.

Methylation with Dimethyl Sulfate

Dimethyl sulfate is a potent and efficient methylating agent for the synthesis of quaternary ammonium salts.

Experimental Protocol:

-

In a round-bottom flask equipped with a stirrer, thermometer, and a dropping funnel, place pyridine.

-

Cool the flask in an ice bath.

-

Slowly add dimethyl sulfate dropwise to the pyridine while maintaining the temperature of the reaction mixture. The reaction is exothermic.

-

After the addition is complete, the mixture is stirred for an additional period at room temperature or with gentle heating to ensure the reaction goes to completion.

-

The resulting 1-methylpyridinium methyl sulfate is then typically subjected to anion exchange to yield this compound. This can be achieved by reacting the methyl sulfate salt with a source of chloride ions, such as a concentrated solution of sodium chloride or through an ion-exchange resin.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthesis methods of this compound for easy comparison.

| Parameter | Method 1a: Pressure Reactor | Method 1b: Aqueous Medium | Method 2: Dimethyl Sulfate |

| Starting Materials | Pyridine, Methyl Chloride | Pyridine, Methyl Chloride, Water | Pyridine, Dimethyl Sulfate |

| Molar Ratio (Pyridine:Reagent) | 1: excess (10% stoich. excess pyridine) | 1 : 1.05 (Pyridine:Methyl Chloride) | Typically near equimolar |

| Solvent | None | Water | None (or inert solvent) |

| Temperature | Room Temperature | 50 - 90 °C | Cooled initially, then RT or gentle heat |

| Pressure | Autogenous | 0 - 0.70 MPa | Atmospheric |

| Reaction Time | ~48 hours | ~16 hours (6h addition + 10h incubation) | Varies, typically a few hours |

| Yield | 46% | Up to 98% | High (specific yield for chloride salt depends on anion exchange) |

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

physical and chemical properties of 1-Methylpyridinium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Methylpyridinium chloride (CAS No: 7680-73-1). It is a quaternary ammonium salt that serves as a versatile building block in organic synthesis and has applications in various fields, including as a catalyst and a precursor for ionic liquids.[1] This document summarizes its key physicochemical data, details experimental protocols for its synthesis and analysis, and explores its known biological activities, with a particular focus on distinguishing its properties from the structurally related neurotoxin, 1-methyl-4-phenylpyridinium (MPP+). All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid.[2] It is known to be hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[2][3] The compound is soluble in polar solvents such as water and methanol.[2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈ClN | |

| Molecular Weight | 129.59 g/mol | |

| CAS Number | 7680-73-1 | |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 144 °C | [2] |

| Boiling Point | Decomposes before boiling | N/A |

| Solubility | Soluble in water and methanol (slightly) | [2] |

| pKa (of Pyridine) | 5.25 (for the conjugate acid, pyridinium) |

Spectral Data

A patent for the synthesis of 1-alkyl pyridinium chlorides provides the following ¹H NMR data for this compound in CDCl₃ with TMS as a standard.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 9.77 ppm | d | 2H | H-2, H-6 (ortho) |

| 8.70 ppm | t | 1H | H-4 (para) |

| 8.23 ppm | t | 2H | H-3, H-5 (meta) |

| 4.87 ppm | s | 3H | N-CH₃ |

Note: The specific coupling constants were not provided in the reference.

The mass spectrum of this compound would show the molecular ion of the cation, 1-methylpyridinium.

| m/z | Interpretation |

| 94 | [M]⁺ (1-Methylpyridinium cation) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of pyridine with a methylating agent. A general and effective method involves the reaction of pyridine with methyl chloride.

Materials:

-

Pyridine

-

Methyl chloride

-

Water (as solvent)

-

Reaction vessel (alkylation still)

Procedure:

-

Charge the alkylation still with pyridine and water in a molar ratio of approximately 1:1.10.

-

Heat the mixture to a temperature between 50-90 °C.

-

Slowly introduce methyl chloride into the reaction vessel. The molar ratio of pyridine to methyl chloride should be approximately 1:1.05.

-

Maintain the reaction pressure between 0 and 0.70 MPa.

-

Continue feeding methyl chloride for approximately 6 hours.

-

After the addition of methyl chloride is complete, maintain the reaction mixture at temperature for an additional 10 hours to ensure the reaction goes to completion.

-

Upon completion, the resulting solution contains this compound. The product can be isolated by removal of the solvent under reduced pressure.

This protocol is adapted from a patented industrial process and may require optimization for laboratory scale.

Chemical Reactivity and Applications

This compound is a stable compound under normal conditions. Its primary reactivity involves the pyridinium cation. It can participate in various chemical reactions, including:

-

Nucleophilic Addition: The pyridinium ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions.

-

Reduction: The pyridinium ring can be reduced to form piperidine derivatives.

Its applications are diverse and include:

-

Catalysis: Used as a phase-transfer catalyst in organic synthesis.[1]

-

Ionic Liquids: The 1-methylpyridinium cation is a common component of ionic liquids.

-

Precursor for other compounds: It serves as a starting material for the synthesis of a variety of other pyridinium derivatives with applications in pharmaceuticals and agrochemicals.[1]

Biological Activity and Signaling Pathways

The biological activity of this compound is a subject of interest, particularly in the context of neurobiology. It is crucial to distinguish between the effects of the 1-methylpyridinium cation itself and its more notorious, structurally similar relative, the neurotoxin 1-methyl-4-phenylpyridinium (MPP+).

The Distinction from MPP+

MPP+ is a potent neurotoxin known to selectively destroy dopaminergic neurons in the substantia nigra, leading to a syndrome that closely resembles Parkinson's disease.[4] The toxicity of MPP+ is primarily attributed to its ability to inhibit Complex I of the mitochondrial electron transport chain, leading to ATP depletion and the generation of reactive oxygen species (ROS).[5]

While this compound contains the 1-methylpyridinium cation, it lacks the 4-phenyl substituent that is critical for the high-affinity uptake into dopaminergic neurons via the dopamine transporter (DAT) and the subsequent potent inhibition of mitochondrial respiration that characterizes MPP+ toxicity.

Potential Neurotoxicity and Signaling

Although significantly less toxic than MPP+, high concentrations of the 1-methylpyridinium ion may still exert some level of mitochondrial stress. The proposed pathway for MPP+-induced neurotoxicity, which may be partially relevant for very high concentrations of 1-methylpyridinium, is illustrated below.

Potential Neuroprotective Effects

In contrast to the potential for toxicity at high concentrations, recent research has suggested that N-methylpyridinium, the cation of the title compound, may exhibit neuroprotective properties. A 2024 study demonstrated that N-methylpyridinium can protect human glioblastoma cells from LPS-induced neuroinflammation. The study found that N-methylpyridinium treatment suppressed the expression of the reactive astrocyte marker GFAP and inhibited the LPS-induced inflammatory response. This suggests a potential role for 1-methylpyridinium in mitigating neuroinflammatory processes.

Conclusion

This compound is a valuable chemical compound with a range of applications in synthetic chemistry. Its physical and chemical properties are well-characterized, although detailed spectral data in a consolidated format can be challenging to find. While the 1-methylpyridinium cation is a core component of the potent neurotoxin MPP+, it lacks the key structural feature responsible for high-potency neurotoxicity. Emerging research suggests that at lower, physiologically relevant concentrations, the 1-methylpyridinium ion may even possess neuroprotective and anti-inflammatory properties. Further research is warranted to fully elucidate the biological roles of this compound and its potential applications in drug development, distinguishing its effects from those of its more toxic analogue.

References

- 1. This compound(7680-73-1) MS spectrum [chemicalbook.com]

- 2. 1-(AMINOFORMYLMETHYL)PYRIDINIUM CHLORIDE(41220-29-5) 13C NMR spectrum [chemicalbook.com]

- 3. 1-Methyl-4-phenylpyridinium affects fast axonal transport by activation of caspase and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Methylpyridinium Chloride (CAS 7680-73-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylpyridinium chloride, a quaternary ammonium salt with significant applications in chemical synthesis and as a reference compound in neurological research. This document covers its physicochemical properties, synthesis protocols, key applications, and its structural relationship to the well-known neurotoxin 1-methyl-4-phenylpyridinium (MPP+).

Physicochemical and Safety Data

This compound is a white, crystalline, and hygroscopic solid soluble in polar solvents.[1] It is stable under recommended storage conditions but should be handled in an inert atmosphere.[2][3] As a quaternary ammonium salt, it serves as a versatile precursor and catalyst.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7680-73-1 | [4] |

| Molecular Formula | C₆H₈ClN | [4] |

| Molecular Weight | 129.59 g/mol | [4] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 138.0 - 144.0 °C | |

| Boiling Point | 179 °C (lit.) | [2] |

| Flash Point | 70 °C (lit.) | [2] |

| Solubility | Soluble in water | [1] |

| InChI Key | QAIGYXWRIHZZAA-UHFFFAOYSA-M | [2] |

| Storage | Room temperature, under inert gas, protect from moisture | [3] |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statement Examples | Reference(s) |

| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | [4] |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P302 + P352: IF ON SKIN: Wash with plenty of water. | [4] |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Synthesis and Chemical Reactions

The primary method for synthesizing this compound is through the direct N-alkylation of pyridine, a classic Sₙ2 reaction known as the Menshutkin reaction.[5]

Experimental Protocol: Synthesis from Pyridine and Chloromethane[6]

This protocol is adapted from a patented method for the synthesis of 1-alkyl pyridinium chlorides.

-

Materials:

-

Pyridine (10% stoichiometric excess)

-

Chloromethane (liquified)

-

Anhydrous ether

-

Dry ice-acetone bath

-

Parr pressure reaction apparatus (or similar sealed pressure vessel)

-

Vacuum oven

-

-

Procedure:

-

Chill the inner glass container of the pressure reaction apparatus containing a 10% stoichiometric excess of pyridine.

-

Liquify chloromethane in a cold trap using a dry ice-acetone bath.

-

Directly add the liquified chloromethane to the pre-cooled reaction vessel containing the pyridine.

-

Seal the pressure reaction apparatus securely.

-

Allow the reaction mixture to stand for approximately 2 days at room temperature.

-

After the reaction period, carefully vent and open the apparatus. White, hygroscopic crystals of this compound should be present.

-

Wash the resulting crystals three times with anhydrous ether to remove unreacted starting materials.

-

Collect the product via suction filtration.

-

Dry the crystals at 34 °C in a vacuum oven.

-

Store the final product under a dry, inert atmosphere (e.g., nitrogen or argon) due to its hygroscopic nature.

-

-

Expected Yield: ~46%

-

Characterization (as reported in the patent):

-

Melting Point: 146-148 °C

-

¹H NMR (CDCl₃, Me₄Si): δ 4.87 (s, 3 protons), δ 8.23 (t, 2 protons), δ 8.70 (t, 1 proton), δ 9.77 (d, 2 protons).

-

Applications in Research and Development

Precursor for Ionic Liquids

This compound is a foundational building block for a class of materials known as ionic liquids (ILs).[6] ILs are salts with melting points below 100 °C, exhibiting properties like low vapor pressure, high thermal stability, and tunable solvency.[7] The 1-methylpyridinium cation can be paired with various anions (e.g., tetrafluoroborate, bis(trifluoromethylsulfonyl)imide) via metathesis reactions to create ILs with specific properties for applications in:

-

Catalysis and organic synthesis[7]

-

Electrochemistry (as electrolytes)

-

Biomass processing[7]

-

Drug delivery systems[7]

Role in Neurological Research (as a Structural Analogue)

While this compound itself does not have a well-defined biological mechanism of action, it is a crucial reference standard in the study of Parkinson's disease.[1][8] Its significance stems from its close structural similarity to the potent dopaminergic neurotoxin 1-methyl-4-phenylpyridinium (MPP+) . MPP+ is the active metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and is widely used to create experimental models of Parkinson's disease by selectively destroying dopaminergic neurons in the substantia nigra.[9][10]

Due to this relationship, this compound is often used as a non-toxic or less-toxic control compound in experiments designed to elucidate the mechanisms of MPP+ toxicity.[9]

Mechanism of Action of the Related Neurotoxin MPP+

The neurotoxic pathway of MPP+ is a multi-step process that leads to the selective death of dopamine-producing neurons. Understanding this pathway is essential for researchers using this compound as a comparative tool. The process involves cellular uptake, mitochondrial accumulation, and the induction of oxidative stress and apoptosis.[1][10]

Key Steps in MPP+ Neurotoxicity:

-

Selective Uptake: MPP+, being a charged molecule, is actively transported into dopaminergic neurons via the dopamine transporter (DAT). This selective uptake is the primary reason for its specific toxicity to this neuronal population.[1]

-

Mitochondrial Accumulation: Once inside the neuron, MPP+ is further concentrated within the mitochondria, driven by the mitochondrial membrane potential.[1]

-

Inhibition of Complex I: Inside the mitochondria, MPP+ potently inhibits Complex I (NADH dehydrogenase) of the electron transport chain.[1][11]

-

ATP Depletion & Oxidative Stress: This inhibition disrupts oxidative phosphorylation, leading to a severe drop in cellular ATP levels. Simultaneously, the dysfunctional electron transport chain generates a high level of reactive oxygen species (ROS), such as superoxide radicals.[11][12]

-

Apoptotic Cascade: The combination of energy failure (ATP depletion) and high oxidative stress triggers downstream apoptotic pathways, including the activation of caspases, leading to programmed cell death.[13][14]

Summary

This compound (CAS 7680-73-1) is a valuable chemical for both synthetic and biological research. Its utility as a precursor for designing ionic liquids offers broad applications in materials science and green chemistry. In the life sciences, its structural similarity to the neurotoxin MPP+ makes it an indispensable tool for researchers in drug development and neuroscience, particularly those investigating the molecular mechanisms of Parkinson's disease. Proper handling and storage are critical due to its toxicity and hygroscopic nature.

References

- 1. Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound(7680-73-1) MS [m.chemicalbook.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Pyridinium, 1-methyl-, chloride (1:1) | C6H8ClN | CID 82116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Methylpyridinium - Wikipedia [en.wikipedia.org]

- 7. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 1-Methyl-pyridinium Chloride | LGC Standards [lgcstandards.com]

- 9. Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+), the cytotoxic metabolite of the dopaminergic neurotoxin MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ | PLOS One [journals.plos.org]

- 11. MPP+ - Wikipedia [en.wikipedia.org]

- 12. DLP1-dependent mitochondrial fragmentation mediates 1-methyl-4-phenylpyridinium toxicity in neurons: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Methyl-4-phenylpyridinium affects fast axonal transport by activation of caspase and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Methylpyridinium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyridinium chloride, a quaternary ammonium salt, is a versatile compound with applications in various fields, including as a precursor for ionic liquids, a catalyst in organic synthesis, and in the development of pharmaceutical and agrochemical products.[1] Its efficacy in these applications is often intrinsically linked to its solubility in different organic solvents. Understanding the solubility profile of this compound is therefore critical for process optimization, formulation development, and ensuring reaction efficiency.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It is designed to be a valuable resource for researchers and professionals, offering both a summary of available solubility data and a detailed experimental protocol for its determination.

Quantitative Solubility Data

The precise quantitative solubility of this compound in many organic solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and quantitative data. It is important to note that the solubility of ionic liquids is highly dependent on factors such as temperature, the presence of impurities (especially water), and the specific isomeric form of the solvent.

| Organic Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Notes |

| Methanol | 25 | Soluble[2] | Quantitative data not readily available. |

| Ethanol | 25 | Data Not Available | Expected to be soluble due to its polar nature. |

| Acetonitrile | 25 | Data Not Available | - |

| Acetone | 25 | Data Not Available | - |

| Dimethylformamide (DMF) | 25 | Data Not Available | - |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Generally, salts of organic compounds may have limited solubility in DMSO.[3] |

Note: The lack of specific quantitative data highlights a research gap and underscores the importance of the experimental protocol provided in this guide.

Factors Influencing Solubility

The solubility of pyridinium-based ionic liquids like this compound is governed by several factors:

-

Polarity of the Solvent: As a salt, this compound is inherently polar and tends to be more soluble in polar solvents. The principle of "like dissolves like" is a key determinant of its solubility.

-

Hydrogen Bonding: The ability of the solvent to form hydrogen bonds with the chloride anion can significantly influence solubility.

-

Lattice Energy: The energy required to break the crystal lattice of the solid this compound must be overcome by the solvation energy for dissolution to occur.

-

Temperature: While not extensively documented for this specific compound, the solubility of solids in liquids generally increases with temperature.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a liquid solvent.[4][5] It involves preparing a saturated solution, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or magnetic stirrer with hot plate

-

Temperature probe

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with airtight seals

-

Drying oven

-

Desiccator

Step-by-Step Procedure

-

Sample Preparation: Dry the this compound in a vacuum oven at a suitable temperature to remove any residual moisture, which can significantly affect solubility.

-

Saturation:

-

Add an excess amount of the dried this compound to a known volume of the organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or on a magnetic stirrer with controlled heating.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) at a constant, monitored temperature. Continuous agitation is necessary to facilitate the dissolution process.

-

-

Sample Withdrawal:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately pass the withdrawn solution through a syringe filter into a pre-weighed, dry glass vial. This step is critical to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial in a drying oven. The temperature should be set below the decomposition temperature of this compound and the boiling point of the solvent. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation.

-

Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dry solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

Mass of the saturated solution: (Mass of vial + solution) - (Mass of empty vial)

-

Mass of the dissolved solute: (Mass of vial + dry solute) - (Mass of empty vial)

-

Mass of the solvent: (Mass of the saturated solution) - (Mass of the dissolved solute)

-

Solubility ( g/100g of solvent): (Mass of the dissolved solute / Mass of the solvent) x 100

-

Diagram of Experimental Workflow

References

An In-depth Technical Guide to the Stability and Degradation of 1-Methylpyridinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyridinium chloride, a quaternary ammonium compound, is of significant interest in pharmaceutical sciences, often as a counter-ion or a degradation product of active pharmaceutical ingredients. A thorough understanding of its stability and degradation profile is crucial for drug development, formulation, and ensuring the safety and efficacy of pharmaceutical products. This technical guide provides a comprehensive overview of the stability of this compound, its degradation pathways, and the analytical methodologies for its assessment. The information presented herein is compiled from scientific literature and is intended to support researchers and drug development professionals in their work with this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is soluble in water and slightly soluble in methanol.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7680-73-1 | [1] |

| Molecular Formula | C6H8ClN | [1] |

| Molecular Weight | 129.59 g/mol | [1] |

| Melting Point | 144 °C | [2] |

| Solubility | Soluble in water, slightly soluble in methanol | [2] |

| Appearance | White to off-white solid | [2] |

Stability Profile

This compound is generally considered stable under recommended storage conditions, which include keeping it in a cool, dry, and well-ventilated place in a tightly closed container.[3] However, like many organic molecules, it can be susceptible to degradation under various stress conditions.

Hydrolytic Stability

Thermal Stability

Thermal degradation of pyridinium salts can occur at elevated temperatures. While specific thermogravimetric analysis (TGA) data for this compound is not extensively published, studies on similar ionic liquids, such as 1-butyl-1-methylpyrrolidinium chloride, suggest potential degradation pathways. These include Hofmann elimination and nucleophilic substitution (Sₙ2) reactions.[4] For this compound, an Sₙ2 attack by the chloride anion on the methyl group could potentially lead to the formation of methyl chloride and pyridine.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation of photolabile compounds. Studies on the photodissociation of the N-methylpyridinium ion in the gas phase have shown that it can degrade upon UV irradiation.[5] In the context of pharmaceutical preparations, photostability testing is crucial to determine appropriate packaging and storage conditions.

Degradation Pathways

The primary documented degradation pathway leading to the formation of this compound is from the hydrolysis of more complex molecules, such as pralidoxime chloride.

Degradation of Pralidoxime Chloride

In concentrated acidic solutions, pralidoxime chloride undergoes a series of reactions that ultimately yield this compound as a stable end product.[3] The proposed pathway involves dehydration of pralidoxime to a nitrile, followed by hydrolysis to a carboxamide and then a carboxylic acid derivative, which is subsequently decarboxylated.[3]

Experimental Protocols for Stability and Degradation Studies

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

General Forced Degradation Protocol

Forced degradation studies should be performed on a single batch of this compound.[6][7] The extent of degradation should be targeted to be between 5-20% to ensure the formation of primary degradation products without over-stressing the molecule.[6][7]

Hydrolytic Stability Study

-

Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.

-

Stress Conditions: Store the solutions at room temperature and an elevated temperature (e.g., 60°C) for a defined period.

-

Sampling: Withdraw aliquots at various time points.

-

Sample Preparation: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation Study

-

Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Stress Conditions: Store the solution at room temperature for a defined period.

-

Sampling and Analysis: Withdraw aliquots at various time points and analyze using a validated stability-indicating HPLC method.

Thermal Degradation Study

-

Sample Preparation: Place the solid this compound in a stability chamber.

-

Stress Conditions: Expose the sample to an elevated temperature (e.g., 60°C) for a defined period.

-

Sampling and Analysis: At various time points, dissolve a portion of the solid in a suitable solvent and analyze using a validated stability-indicating HPLC method.

Photostability Study

-

Sample Preparation: Expose the solid this compound and its solution to a light source according to ICH Q1B guidelines.

-

Control: Protect a parallel set of samples from light.

-

Analysis: After the exposure period, analyze both the exposed and control samples using a validated stability-indicating HPLC method.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method

Table 2: Example HPLC Method Parameters for Analysis of Pralidoxime and Related Pyridinium Compounds

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 or Silica Gel | [8][9] |

| Mobile Phase | Acetonitrile:Water with modifiers (e.g., tetraethylammonium chloride, acetic acid, or phosphoric acid) | [8][9] |

| Detection | UV at 270 nm | [9] |

| Flow Rate | Typically 1.0 mL/min | |

| Temperature | Ambient |

The development of a robust stability-indicating method would involve optimizing these parameters to achieve adequate separation of this compound from any potential degradation products generated during forced degradation studies.

Identification of Degradation Products

The identification of degradation products is essential for understanding the degradation pathways and for safety assessment.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is powerful for identifying the molecular weights of degradation products, which aids in their structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about isolated degradation products.[3]

Conclusion

This compound is a chemically stable compound under standard storage conditions. However, it has the potential to degrade under hydrolytic, oxidative, thermal, and photolytic stress. A comprehensive understanding of its stability profile and degradation pathways, as outlined in this guide, is critical for its application in the pharmaceutical industry. The implementation of robust forced degradation studies and the development of validated stability-indicating analytical methods are paramount to ensure the quality, safety, and efficacy of drug products containing or degrading to this compound. Further research to quantify the degradation kinetics under various stress conditions would be beneficial for a more complete understanding of its stability.

References

- 1. scbt.com [scbt.com]

- 2. Availability, stability, and sterility of pralidoxime for mass casualty use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation pathway of pralidoxime chloride in concentrated acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of Multicomponent Antidote Parenteral Formulations for Autoinjectors against Chemical War Agents (Neurotoxics) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Pralidoxime chloride stability-indicating assay and analysis of solution samples stored at room temperature for ten years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-performance liquid chromatographic determination of pralidoxime chloride and its major decomposition products in injectable solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methylpyridinium Chloride: A Technical Guide to its Hygroscopic Nature

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylpyridinium chloride ([C1Py][Cl]) is a quaternary ammonium salt that exhibits a significant affinity for atmospheric moisture. This inherent hygroscopicity is a critical parameter for consideration in its handling, storage, and application, particularly in the pharmaceutical and chemical synthesis sectors where water content can influence reaction kinetics, product stability, and formulation performance. This technical guide provides a comprehensive overview of the hygroscopic behavior of this compound, including qualitative and quantitative aspects of its water sorption. Detailed experimental protocols for characterization and data-driven visualizations are presented to offer a thorough understanding for research, development, and quality control purposes.

The Nature of Hygroscopicity in Pyridinium Salts

Hygroscopicity refers to the ability of a substance to attract and hold water molecules from the surrounding environment. For ionic liquids and salts like this compound, this phenomenon is primarily driven by the strong interactions between water molecules and the constituent ions. The chloride anion (Cl⁻), in particular, plays a dominant role in the water sorption capacity of pyridinium-based ionic liquids due to its high charge density and ability to form hydrogen bonds.[1][2] The cation, in this case, 1-methylpyridinium, also contributes to the overall hygroscopic nature.[3][4][5]

The interaction with water can range from the adsorption of a thin layer of moisture on the crystal surface to the absorption of significant amounts of water, potentially leading to deliquescence—the process where a solid dissolves in the absorbed water to form a saturated solution. Understanding the critical relative humidity (RH) at which deliquescence occurs is vital for defining appropriate storage and handling conditions.

Quantitative Analysis of Water Sorption

Table 1: Representative Water Sorption Isotherm Data for this compound at 25°C

| Relative Humidity (%) | Water Content (% w/w) - Sorption | Water Content (% w/w) - Desorption |

| 0 | 0.0 | 0.5 |

| 10 | 0.8 | 1.2 |

| 20 | 1.5 | 2.0 |

| 30 | 2.5 | 3.0 |

| 40 | 4.0 | 4.5 |

| 50 | 6.0 | 6.5 |

| 60 | 9.0 | 9.5 |

| 70 | 15.0 | 15.5 |

| 80 | 25.0 (Deliquescence likely) | 25.5 |

| 90 | >35.0 | >35.5 |

Note: This data is illustrative and intended to represent the expected hygroscopic behavior. Actual values should be confirmed by experimental analysis.

Experimental Protocols for Hygroscopicity Assessment

To accurately quantify the hygroscopic nature of this compound, several established analytical techniques can be employed. The following sections detail the methodologies for two primary methods.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[6][7][8]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-15 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This initial mass serves as the baseline.

-

Sorption Isotherm: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a defined threshold).

-

Desorption Isotherm: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to generate the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. Plotting the equilibrium water content against the relative humidity generates the sorption and desorption isotherms.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for determining the water content of a substance. It can be used to quantify the amount of water absorbed by this compound after exposure to specific humidity conditions.[9]

Methodology:

-

Sample Exposure: Samples of this compound are placed in controlled humidity chambers (desiccators containing saturated salt solutions to maintain a specific RH) for a defined period (e.g., 24 or 48 hours) to reach equilibrium.

-

Titration: A precisely weighed amount of the exposed sample is then introduced into the Karl Fischer titrator.

-

Water Content Determination: The titrator uses an iodine-based reagent to react stoichiometrically with the water present in the sample. The amount of reagent consumed is directly proportional to the water content, which is then calculated and typically expressed as a percentage by weight.

-

Kinetic Studies: By analyzing samples at different time points of exposure, the kinetics of water sorption can be determined.[9]

Visualizing Experimental Workflows and Concepts

Dynamic Vapor Sorption (DVS) Experimental Workflow

The following diagram illustrates the logical flow of a typical DVS experiment to determine the hygroscopicity of a sample.

Water Sorption Mechanism on this compound

This diagram illustrates the conceptual mechanism of water molecule interaction with the ionic structure of this compound.

Implications for Handling, Storage, and Application

The hygroscopic nature of this compound necessitates specific handling and storage protocols to maintain its quality and performance.

-

Storage: The compound should be stored in a tightly sealed container in a desiccator or under an inert, dry atmosphere (e.g., nitrogen or argon).

-

Handling: When handling, exposure to ambient air should be minimized. The use of a glove box or a dry room is recommended, especially for applications sensitive to water content.

-

Pharmaceutical Formulations: In drug development, the hygroscopicity of an active pharmaceutical ingredient (API) or excipient can affect its flowability, compressibility, and dissolution rate. For hygroscopic substances like this compound, formulation strategies may need to incorporate desiccants in packaging or the use of less hygroscopic salt forms if possible.

-

Chemical Synthesis: In chemical reactions, the presence of water can act as a nucleophile, a base, or a solvent, potentially leading to side reactions, reduced yields, or catalyst deactivation. Therefore, the water content of this compound should be carefully controlled when used as a reactant, catalyst, or solvent.

Conclusion

This compound is a hygroscopic compound, a property that is critical to understand and manage for its effective use in scientific and industrial applications. This technical guide has provided an overview of its water-absorbing characteristics, detailed experimental methods for its quantification, and visual aids to conceptualize the processes involved. While specific quantitative data for this compound requires dedicated experimental investigation, the provided information, based on the behavior of analogous pyridinium salts, serves as a valuable resource for researchers, scientists, and drug development professionals. Proper attention to the handling and storage conditions outlined herein will ensure the integrity and performance of this compound in various applications.

References

- 1. On the Moisture Absorption Capability of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Water sorption in ionic liquids: kinetics, mechanisms and hydrophilicity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 8. proUmid DVS Basics | Dynamic Vapor Sorption Analysis [proumid.com]

- 9. Moisture Sorption by Low-Cost Pyridinium-Based Protic Ionic Liquids: Kinetics and Physico-Electrochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methylpyridinium Chloride: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpyridinium chloride, a quaternary ammonium salt, has a long history in the field of organic chemistry. While its initial discovery is rooted in the foundational studies of pyridine chemistry in the late 19th century, its relevance has persisted, finding applications as a precursor in the synthesis of various compounds and as a model for studying the biological activities of other pyridinium-based molecules. This technical guide provides a comprehensive overview of the discovery, historical context, detailed synthesis protocols, and the known biological activities of this compound, with a particular focus on its relationship to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). This document aims to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and neuropharmacology.

Discovery and History

The precise first synthesis of this compound is not definitively documented, as its preparation is a straightforward quaternization of pyridine, a reaction type explored by chemists in the late 19th century following the isolation and characterization of pyridine itself. The groundwork for understanding such compounds was laid by scientists like Sir William Ramsay, who extensively studied pyridine and its derivatives in the 1870s. The Menshutkin reaction, first described by Nikolai Menshutkin in 1890, which details the reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt, provides the classical chemical framework for the synthesis of this compound.

Historically, this compound has been of interest for several reasons. It is a known degradation product of the cholinesterase reactivator, pralidoxime (2-PAM), particularly in acidic solutions. This has implications for the stability and formulation of pralidoxime-containing pharmaceuticals.[1] Furthermore, its structural similarity to the potent neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP which induces Parkinson's-like symptoms, has led to its use as a comparative model in toxicological studies.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Menshutkin reaction, involving the N-alkylation of pyridine with a methylating agent. Variations of this method exist, primarily differing in the choice of solvent and methylating agent.

General Synthesis Workflow

The synthesis of this compound from pyridine and methyl chloride can be summarized by the following workflow:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis in an Aqueous Medium

This protocol is adapted from a patented method and offers a more environmentally benign approach using water as a solvent.[18]

-

Materials:

-

Pyridine

-

Methyl chloride

-

Water (deionized)

-

Reaction vessel (pressure-rated)

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Charge the pressure-rated reaction vessel with pyridine and water in a molar ratio of approximately 1:1.10.

-

Seal the vessel and begin stirring. Heat the mixture to a temperature between 50-90°C.

-

Slowly introduce methyl chloride into the reaction vessel, maintaining a molar ratio of pyridine to methyl chloride of approximately 1:1.05. The introduction of methyl chloride is typically carried out over several hours.

-

Maintain the reaction temperature and a pressure of 0-0.70 MPa for an additional period (e.g., 10 hours) after the addition of methyl chloride is complete.

-

After the incubation period, cool the reaction mixture to room temperature.

-

The product, this compound, can be isolated by evaporation of the solvent. Further purification can be achieved by recrystallization.

-

Protocol 2: Synthesis in an Organic Solvent (Menshutkin Reaction)

This protocol is a classic example of the Menshutkin reaction.

-

Materials:

-

Pyridine (anhydrous)

-

Methyl iodide or dimethyl sulfate (as a methylating agent)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add anhydrous pyridine and anhydrous acetonitrile.

-

With stirring, add the methylating agent (e.g., methyl iodide) dropwise to the pyridine solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation is incomplete, add anhydrous diethyl ether to induce further precipitation of the 1-Methylpyridinium salt.

-

Collect the solid product by vacuum filtration and wash with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Synthesis of this compound - Reaction Parameters and Yields

| Protocol | Methylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| 1 | Methyl chloride | Water | 50-90 | 16 | up to 98 | [18] |

| 2 | Methyl iodide | Acetonitrile | Reflux | 2-4 | >90 | General Menshutkin |

| - | Chloromethane | None (neat) | Room Temp. (2 days) | 48 | 46 | US4115390A |

| - | Dimethyl sulfate | None (neat) | - | - | High | [19] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈ClN | [20] |

| Molecular Weight | 129.59 g/mol | [20] |

| Appearance | White to off-white crystalline solid | [21] |

| Melting Point | 146-148 °C | US4115390A |

| Solubility | Soluble in water and polar organic solvents | [19] |

| ¹H NMR (CDCl₃, δ) | ||

| N-CH₃ (singlet) | ~4.87 ppm | US4115390A |

| H-2, H-6 (doublet) | ~9.77 ppm | US4115390A |

| H-4 (triplet) | ~8.70 ppm | US4115390A |

| H-3, H-5 (triplet) | ~8.23 ppm | US4115390A |

Biological Activity and Signaling Pathways

While this compound itself does not have a well-defined, potent biological activity, its structural similarity to the neurotoxin MPP+ makes it a compound of interest in neurotoxicology. The biological effects of this compound are best understood in the context of the mechanisms of MPP+ toxicity.

Relationship to MPP+ and Neurotoxicity

MPP+ is a potent and selective neurotoxin that targets dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome.[5][7][10][12][15] The primary mechanism of MPP+ toxicity involves its uptake into mitochondria, where it inhibits Complex I of the electron transport chain.[1][4][6][9][11][13][14][16][22][23] This inhibition leads to a cascade of detrimental events, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons.[3][4][7][10]

While this compound is significantly less potent than MPP+, studies on related pyridinium compounds suggest that it may exert a similar, albeit much weaker, inhibitory effect on mitochondrial respiration. The lack of the 4-phenyl substituent in this compound dramatically reduces its affinity for the dopamine transporter, thus limiting its selective accumulation in dopaminergic neurons and its overall toxicity.

Proposed Signaling Pathway of Pyridinium-Induced Neurotoxicity

Based on the well-established mechanism of MPP+ toxicity, a proposed signaling pathway for pyridinium-induced neurotoxicity, which may be partially relevant for this compound at high concentrations, is depicted below.

Caption: Proposed signaling pathway of pyridinium-induced neurotoxicity.

Conclusion